Tert-butylmethylsilyl glycidyl ether

Beschreibung

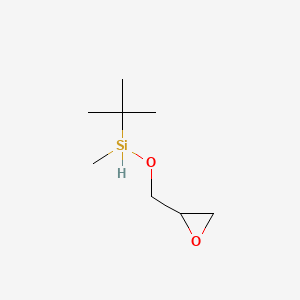

Tert-butylmethylsilyl glycidyl ether (CAS No. 114413-26-2) is a specialized organosilicon compound with the molecular formula C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol . Its structure features a glycidyl ether backbone (oxirane ring with a methoxy group) modified by a tert-butylmethylsilyl (TBS) group, which confers steric bulk and hydrolytic stability. The compound is characterized by the IUPAC name tert-butyl-dimethyl-[[(2S)-oxiran-2-yl]methoxy]silane and is commercially available as a chiral (S)-enantiomer .

The TBS group enhances its utility in organic synthesis as a protective group for alcohols and carboxylic acids, enabling selective reactions in multi-step syntheses . Additionally, its epoxy functionality allows participation in ring-opening polymerizations, making it valuable in creating hybrid silicones or epoxy-based materials with tailored thermal and mechanical properties .

Eigenschaften

CAS-Nummer |

114413-26-2 |

|---|---|

Molekularformel |

C8H18O2Si |

Molekulargewicht |

174.315 |

IUPAC-Name |

tert-butyl-methyl-(oxiran-2-ylmethoxy)silane |

InChI |

InChI=1S/C8H18O2Si/c1-8(2,3)11(4)10-6-7-5-9-7/h7,11H,5-6H2,1-4H3 |

InChI-Schlüssel |

AVFOMKSWNVRCHP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[SiH](C)OCC1CO1 |

Synonyme |

TERT-BUTYLMETHYLSILYL GLYCIDYL ETHER |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Protecting Group for Alcohols

Tert-butylmethylsilyl glycidyl ether serves as an effective protecting group for alcohols in organic synthesis. Its stability under various reaction conditions allows for selective modifications of complex molecules without interference from hydroxyl groups. This property is crucial in multi-step organic syntheses where protecting groups are essential for achieving desired product specificity.

Silylation Reactions

The compound facilitates silylation reactions, enhancing the stability and reactivity of alcohols and phenols during synthetic processes. This mechanism involves the formation of silyl ethers, which protect reactive alcohol groups from unwanted reactions.

Biochemical Applications

Synthesis of Bioactive Compounds

In biological research, this compound is employed in the synthesis of biologically active molecules, including amino acids and peptidomimetics derived from glycidol. These compounds are significant for drug development and therapeutic applications.

Pharmaceutical Development

The compound plays a vital role in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to protect functional groups allows for the efficient synthesis of complex drug candidates.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals, coatings, and adhesives. Its chemical properties make it suitable for formulating products that require enhanced stability and performance under various conditions.

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for alcohols | Selective modification of complex molecules |

| Biochemical Synthesis | Synthesis of amino acids and peptidomimetics | Development of bioactive compounds |

| Pharmaceutical Chemistry | Development of APIs | Efficient synthesis of drug candidates |

| Industrial Chemistry | Production of specialty chemicals | Enhanced stability and performance |

Case Study 1: Synthesis of Glycidol-Derived Amino Acids

In a study published by the Royal Society of Chemistry, researchers utilized this compound to synthesize glycidol-derived amino acids. The compound's ability to act as a protecting group allowed the researchers to achieve high yields while maintaining the integrity of sensitive functional groups during the reaction process .

Case Study 2: Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of derivatives synthesized using this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The modified derivatives demonstrated significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Glycidyl Ethers

Silyl-Containing Glycidyl Ethers

- tert-Butyldimethylsilyl (TBS) Glycidyl Ether vs. tert-Butyldiphenylsilyl Glycidyl Ether

- Steric Effects : The TBS group (two methyl substituents) offers moderate steric hindrance compared to bulkier tert-butyldiphenylsilyl analogs, influencing reaction kinetics in nucleophilic substitutions .

- Stability : TBS ethers exhibit superior hydrolytic stability under acidic conditions compared to trimethylsilyl (TMS) analogs, which are more labile .

Alkyl Glycidyl Ethers

Examples include butyl glycidyl ether (BGE), ethyl glycidyl ether (EGE), and cresyl glycidyl ether. Key comparisons:

| Property | Tert-Butylmethylsilyl Glycidyl Ether | Butyl Glycidyl Ether | Cresyl Glycidyl Ether |

|---|---|---|---|

| Molecular Weight (g/mol) | 188.34 | 130.18 | 150.22 |

| Epoxy Value (eq/100g) | Not reported | 0.32–0.35 | 0.30–0.34 |

| Viscosity (mPa·s) | Not reported | 6–15 | 20–30 |

| Primary Applications | Protective groups, specialty polymers | Epoxy diluents | Coatings, adhesives |

| Carcinogenicity | No data | Group 2B (IARC) | Group 2B (IARC) |

- Reactivity : Alkyl glycidyl ethers like BGE and EGE are widely used as reactive diluents in epoxy resins due to their low viscosity (6–15 mPa·s) and moderate epoxy values (0.32–0.35 eq/100g) . In contrast, the TBS variant’s reactivity is tempered by its silyl group, favoring controlled polymerizations .

Aryl and Functionalized Glycidyl Ethers

- Cresyl Glycidyl Ether (CGE) : Used in coatings for its high adhesion and chemical resistance. CGE-based coatings exhibit bond strengths comparable to zinc-enhanced BPA resins but with better hydrophobicity .

- Vinyl Ferrocenyl Glycidyl Ether : Incorporates a ferrocene moiety, enabling redox-active polymers for electrochemical applications. Its synthesis involves nucleophilic substitution with epichlorohydrin, differing from the silyl ether’s preparation .

- Glycidyl Methacrylate (GMA): A methacrylated epoxy monomer classified as Group 2A (probably carcinogenic). Unlike this compound, GMA undergoes radical polymerizations for dental resins and adhesives .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most straightforward method involves reacting glycidol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. This nucleophilic substitution replaces the hydroxyl hydrogen of glycidol with the tert-butyldimethylsilyl group. Key parameters include:

-

Solvent : Toluene or 2-methyltetrahydrofuran (2-MeTHF) are preferred for their compatibility with silylation.

-

Base : N,N-Diisopropylethylamine (DIPEA) or pyridine-p-toluenesulfonic acid (PPTS) is used to scavenge HCl, with molar ratios of 1:1–1.2 (glycidol:TBDMSCl).

-

Temperature : Reactions proceed at 70–120°C, balancing reaction rate and epoxide ring stability.

Table 1: Representative Conditions for Direct Silylation

Industrial-Scale Optimizations

Recent patents highlight cost-effective modifications:

-

Solvent Recycling : 2-MeTHF is distilled and reused, reducing waste and production costs by ~30%.

-

Catalyst Efficiency : PPTS (0.1–0.5 equivalents) accelerates silylation without side reactions, achieving yields >85%.

Multi-Step Synthesis via tert-Butylmagnesium Chloride Intermediates

Preparation of tert-Butyldimethylsilyl Chloride

TBDMSCl, a precursor for silylation, is synthesized via Grignard reaction:

Table 2: Industrial TBDMSCl Synthesis Parameters

| Step | Conditions | Yield |

|---|---|---|

| Grignard Formation | 60–70°C, 2–3 hours | 92–95% |

| Silane Addition | 60–70°C, 4–5 hours | 88–90% |

| Distillation | 123–125°C | 99% purity |

Epoxide Functionalization

The TBDMSCl is subsequently reacted with glycidol under controlled conditions (Section 2.1). This two-step approach isolates intermediates, enabling quality control and scalability.

Stereochemical Control in Chiral Synthesis

Enantioselective Routes

The (S)-enantiomer is prioritized for asymmetric syntheses. Key strategies include:

-

Chiral Auxiliaries : (S)-Glycidol derivatives are silylated using TBDMSCl with PPTS, preserving stereochemistry.

-

Kinetic Resolution : Racemic mixtures are resolved via enzymatic or chemical methods, though this is less common in industrial settings.

Comparative Analysis of Methodologies

Yield and Efficiency

Q & A

Q. What are the optimal synthetic routes for preparing tert-butylmethylsilyl glycidyl ether (TBMSE) in high enantiomeric purity?

TBMSE is typically synthesized via silylation of glycidol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or acetonitrile at 24–40°C . For enantiomerically pure products, hydrolytic kinetic resolution (HKR) using chiral salen cobalt catalysts can enhance stereoselectivity . Key parameters include solvent choice, reaction time, and base stoichiometry to minimize side reactions like epoxide ring-opening.

Q. How can gas chromatography (GC) be optimized to quantify TBMSE in complex reaction mixtures?

GC with flame ionization detection (FID) is the standard method. Optimal separation requires non-polar capillary columns (e.g., DB-5) and temperature programming (e.g., 50°C to 250°C at 10°C/min). Internal standards like n-alkanes improve quantification accuracy, particularly for low-concentration samples (LOQ ~1 mg/kg) . Pre-column derivatization is unnecessary due to TBMSE’s volatility.

Q. What factors influence the stability of TBMSE under storage and reaction conditions?

TBMSE is stable in anhydrous, neutral conditions but susceptible to hydrolysis in acidic or aqueous environments. Comparative studies show TBDMS ethers exhibit greater stability than trimethylsilyl (TMS) analogs but less than tert-butyldiphenylsilyl (TBDPS) derivatives . Storage recommendations include inert atmospheres (argon/nitrogen) and desiccants like molecular sieves.

Q. What safety protocols are critical when handling TBMSE in laboratory settings?

TBMSE may cause skin/eye irritation and respiratory sensitization. Safety measures include:

- Use of fume hoods and PPE (nitrile gloves, lab coats).

- Avoidance of strong acids/bases to prevent epoxide ring-opening.

- Compliance with OSHA standards for air sampling (e.g., Amberlite XAD-7 sorbent tubes for vapor capture) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butylmethylsilyl group influence nucleophilic ring-opening reactions of TBMSE?

The bulky tert-butyl group imposes steric hindrance, directing nucleophilic attack (e.g., amines, thiols) to the less substituted epoxide carbon. Computational studies (DFT) reveal that electron-donating silyl groups lower the activation energy for ring-opening compared to aryl-substituted epoxides . Experimental kinetics using NMR or IR spectroscopy can quantify these effects under varying temperatures and solvents.

Q. What methodological challenges arise in characterizing TBMSE-derived polymers, and how can they be addressed?

Polymer networks synthesized via TBMSE cationic ring-opening polymerization often exhibit broad dispersity (Đ > 1.5) due to competing chain-transfer reactions. Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) and MALDI-TOF mass spectrometry are critical for resolving molar mass distributions . Controlled initiation (e.g., photoacid generators) reduces side reactions .

Q. How can contradictions in reported biological activity data for TBMSE derivatives be reconciled?

Discrepancies in cytotoxicity or enzyme inhibition studies often stem from impurities (e.g., residual glycidol) or solvent effects. Rigorous purification (e.g., silica gel chromatography) and standardized assays (e.g., ISO 10993-5 for biocompatibility) are essential. Recent studies highlight TBMSE’s role in sustained drug delivery systems, where controlled release kinetics mitigate toxicity .

Q. What advanced analytical techniques are required to probe TBMSE’s role in epoxy-based dielectric materials?

Incorporating TBMSE as a network modifier alters dielectric properties (e.g., permittivity, loss tangent). Broadband dielectric spectroscopy (BDS) and dynamic mechanical analysis (DMA) reveal correlations between crosslink density and dielectric behavior. Atomic force microscopy (AFM) maps nanoscale phase separation in TBMSE-modified epoxies .

Q. How does TBMSE compare to other silyl ethers in protecting hydroxyl groups during multistep syntheses?

| Silyl Ether | Stability | Cleavage Conditions | Steric Hindrance |

|---|---|---|---|

| TMS | Low | Mild acid (pH 3–4) | Minimal |

| TBDMS | Moderate | Fluoride (TBAF) | Moderate |

| TBDPS | High | Strong acid (HF) | High |

| TBMSE | Moderate-High | Mild acid (AcOH/H₂O) | High |

TBMSE offers a balance of stability and ease of removal, ideal for sensitive substrates like carbohydrates or peptides .

Q. What environmental degradation pathways are relevant for TBMSE, and how can its ecotoxicity be assessed?

TBMSE hydrolyzes to glycidol and tert-butyldimethylsilanol in aqueous environments. OECD 301F biodegradability testing and Daphnia magna acute toxicity assays are recommended. Photocatalytic degradation using TiO₂ nanoparticles under UV light shows promise for remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.